c-di-AMP diammonium discovery and historical context
c-di-AMP diammonium discovery and historical context
An In-depth Technical Guide to the Discovery and Historical Context of Cyclic di-AMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria and archaea, playing a pivotal role in a myriad of cellular processes. Its relatively recent discovery has opened up new avenues of research, revealing its essentiality for the growth of many Gram-positive bacteria and its involvement in virulence, making the c-di-AMP signaling pathway an attractive target for novel antimicrobial drug development. This guide provides a comprehensive overview of the discovery of c-di-AMP, its historical context, the key molecular players in its signaling network, and the experimental methodologies that have been instrumental in unraveling its functions.
Discovery and Historical Context
The journey to understanding c-di-AMP began within the broader context of cyclic dinucleotide signaling, a field that was primarily dominated by cyclic di-guanosine monophosphate (c-di-GMP) for over two decades. c-di-GMP was first identified in 1987 as an allosteric activator of cellulose (B213188) synthase.[1][2] It took another 21 years for its adenosine (B11128) counterpart to be discovered.
The seminal discovery of c-di-AMP was made in 2008 by Witte and colleagues during the crystallographic analysis of the DNA integrity scanning protein (DisA) from Thermotoga maritima and Bacillus subtilis.[3][4][5] They observed a novel electron density within the protein's active site that was identified as bis-(3',5')-cyclic dimeric adenosine monophosphate. This discovery was serendipitous, as the primary focus of the research was on DNA repair mechanisms.[3][4][5]
This initial finding was quickly followed by research that established c-di-AMP as a bona fide second messenger. In 2010, Woodward and colleagues demonstrated that c-di-AMP is secreted by the intracellular pathogen Listeria monocytogenes and can trigger a type I interferon response in the host, highlighting its role in host-pathogen interactions.[6][7]
A timeline of key discoveries in the c-di-AMP field is presented below:
| Year | Discovery | Key Publication(s) |
| 2008 | Serendipitous discovery of c-di-AMP during the crystallographic study of the DNA integrity scanning protein DisA. | Witte et al., Molecular Cell[8] |
| 2010 | Identification of the first c-di-AMP phosphodiesterase, GdpP, in Bacillus subtilis. | Rao et al., Journal of Biological Chemistry[9] |
| 2010 | Discovery that c-di-AMP secreted by Listeria monocytogenes activates a host type I interferon response. | Woodward et al., Science[6][7] |
| 2013 | Identification of the potassium transporter-gating component KtrA as the first c-di-AMP protein receptor in Staphylococcus aureus. | Corrigan et al., PNAS[10][11][12][13][14][15][16] |
| 2013 | Discovery of the ydaO riboswitch as a c-di-AMP-sensing non-coding RNA. | Nelson et al., Nature Chemical Biology[15][17][18][19] |
The c-di-AMP Signaling Network
The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs). The signaling output is then mediated by a diverse array of effector molecules, including proteins and riboswitches.
Synthesis of c-di-AMP by Diadenylate Cyclases
Diadenylate cyclases catalyze the condensation of two ATP molecules to form c-di-AMP and two molecules of pyrophosphate.[20] These enzymes are characterized by a conserved DAC domain (also known as DisA_N). Several families of DACs have been identified based on their domain architecture, suggesting diverse regulatory mechanisms.[21]
-
DisA: The first identified DAC, DisA, contains a C-terminal DNA-binding domain and is involved in monitoring DNA integrity.[3][4][5]
-
CdaA (DacA): A membrane-anchored DAC that is the sole source of c-di-AMP in many Gram-positive pathogens, making it an attractive drug target.[20][21]
-
CdaS: A sporulation-specific DAC found in Bacillus species.[22][23]
-
CdaM: A DAC found in Mycoplasma pneumoniae.[5]
Degradation of c-di-AMP by Phosphodiesterases
Phosphodiesterases hydrolyze the phosphodiester bonds of c-di-AMP, yielding either the linear dinucleotide 5'-phosphoadenylyl-(3'->5')-adenosine (pApA) or two molecules of 5'-AMP.[17][24]
-
GdpP: The first discovered c-di-AMP PDE, GdpP, is a membrane-associated protein containing a DHH-DHHA1 domain.[9][14][16][25]
-
PdeA: A GdpP homolog found in various bacteria.[26]
-
Pde2: A cytoplasmic PDE that also contains a DHH-DHHA1 domain.[20]
-
PgpH: A PDE with an HD domain.[17]
Effector Molecules: Proteins and Riboswitches
c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules.
-
Protein Receptors: A growing number of c-di-AMP-binding proteins have been identified, many of which are involved in regulating ion transport, particularly potassium homeostasis.[10][11][12][13][14][15][16] Other protein targets are involved in cell wall metabolism, fatty acid synthesis, and virulence.
-
Riboswitches: The discovery of the ydaO riboswitch as a c-di-AMP receptor revealed a novel layer of regulation at the level of gene expression.[15][17][18][19] Binding of c-di-AMP to the riboswitch, located in the 5' untranslated region of an mRNA, induces a conformational change that typically leads to premature transcription termination, thereby downregulating the expression of the downstream gene(s).[15][17][18][19]
Quantitative Data in c-di-AMP Signaling
The following tables summarize key quantitative data related to c-di-AMP synthesis, degradation, and receptor binding.
Table 1: Kinetic Parameters of c-di-AMP Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Diadenylate Cyclases | |||||
| CdaA | Listeria monocytogenes | ATP | ~100 | ~0.02 | [21] |
| Phosphodiesterases | |||||
| GdpP | Streptococcus pyogenes | c-di-AMP | - | - | [14][25] |
| PdeA | Streptococcus suis | c-di-AMP | - | - | [24] |
Note: Comprehensive kinetic data for many c-di-AMP metabolizing enzymes are still being determined.
Table 2: Binding Affinities of c-di-AMP for Receptor Proteins
| Receptor | Organism | Binding Domain | Kd | Method | Reference(s) |
| KtrA | Staphylococcus aureus | RCK_C | 64.4 ± 3.4 nM | DRaCALA | [27] |
| KtrA RCK_C domain | Staphylococcus aureus | RCK_C | 369.0 ± 44.4 nM | DRaCALA | [16] |
| KdpD (USP domain) | Staphylococcus aureus | USP | 2 ± 0.18 µM | DRaCALA | [8][9] |
| KhtT | Bacillus subtilis | RCK | ~130 nM | ITC | [11] |
| KtrA | Bacillus subtilis | RCK_C | ~3 µM | - | [1] |
| KtrC | Bacillus subtilis | RCK_C | ~0.03 µM | - | [1] |
Table 3: Intracellular Concentrations of c-di-AMP
| Organism | Condition | Concentration | Method | Reference(s) |
| Bacillus subtilis | - | ~2 µM | - | [28] |
| Bacillus subtilis | - | 1-5 µM | - | [11] |
| Streptococcus gallolyticus | Wild-type | ~1.5-fold lower than ΔgdpP | LC-MS | [13] |
| Streptococcus gallolyticus | ΔgdpP mutant | ~1.5-fold higher than WT | LC-MS | [13] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of c-di-AMP.
Identification of c-di-AMP Binding Proteins using Affinity Purification-Mass Spectrometry
This method is used to identify proteins that bind to c-di-AMP from a complex protein mixture, such as a cell lysate.
Protocol:
-
Preparation of c-di-AMP-coupled beads:
-
Synthesize a biotinylated analog of c-di-AMP.
-
Couple the biotinylated c-di-AMP to streptavidin-coated magnetic beads according to the manufacturer's instructions.
-
Wash the beads extensively to remove any unbound c-di-AMP.
-
-
Preparation of cell lysate:
-
Grow the bacterial culture of interest to the desired growth phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity pull-down:
-
Incubate the clarified cell lysate with the c-di-AMP-coupled beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration.
-
-
Elution of bound proteins:
-
Elute the proteins bound to the c-di-AMP beads using an elution buffer (e.g., containing a high concentration of salt, a change in pH, or free biotin).
-
-
Protein identification by mass spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the obtained peptide fragmentation data against a protein sequence database.
-
Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method for detecting protein-ligand interactions, including the binding of c-di-AMP to its receptors. It is particularly useful for screening entire libraries of proteins.[3][10][12][18][19][27]
Protocol:
-
Preparation of radiolabeled ligand:
-
Synthesize radiolabeled c-di-AMP (e.g., with 32P or 33P) either enzymatically or chemically.
-
-
Preparation of protein samples:
-
Proteins can be used in a purified form or directly from cell lysates of overexpression strains.
-
For high-throughput screening, an ORFeome library of the organism of interest is expressed in a suitable host (e.g., E. coli).
-
-
Binding reaction:
-
In a microtiter plate, mix a small volume of the protein sample with the radiolabeled c-di-AMP in a suitable binding buffer.
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow binding to reach equilibrium.
-
-
Spotting onto nitrocellulose membrane:
-
Spot a small aliquot (e.g., 1-2 µL) of the binding reaction onto a dry nitrocellulose membrane.
-
-
Detection and quantification:
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.
-
Quantify the signal intensity of the spots. In DRaCALA, the protein-ligand complex is immobilized at the center of the spot, while the unbound ligand diffuses radially outwards. The amount of bound ligand is determined by the intensity of the central spot.
-
-
Data analysis:
-
The fraction of bound ligand is calculated for each protein sample.
-
For determining the dissociation constant (Kd), the assay is performed with varying concentrations of the protein, and the fraction of bound ligand is plotted against the protein concentration. The data are then fitted to a binding isotherm.
-
Construction and Use of a Riboswitch-based Biosensor for In Vivo c-di-AMP Measurement
This technique utilizes a c-di-AMP-responsive riboswitch to control the expression of a reporter gene, allowing for the in vivo quantification of intracellular c-di-AMP levels.[29][30][31][32][33]
Protocol:
-
Construction of the biosensor plasmid:
-
Select a suitable c-di-AMP riboswitch (e.g., the ydaO or kimA riboswitch from B. subtilis).[33]
-
Clone the riboswitch sequence upstream of a reporter gene (e.g., lacZ for colorimetric assays, gfp or yfp for fluorescence, or lux for luminescence) in an appropriate expression vector for the target bacterium.
-
The design should ensure that ligand binding to the riboswitch leads to a measurable change in reporter gene expression (typically a decrease in expression for OFF-switches).
-
-
Transformation and cultivation:
-
Transform the biosensor plasmid into the bacterial strain of interest.
-
Grow the transformed bacteria under the desired experimental conditions.
-
-
Measurement of reporter gene expression:
-
At different time points or under different conditions, measure the activity of the reporter protein.
-
Fluorescence: Measure the fluorescence intensity of the cell culture using a fluorometer or a fluorescence microscope. Normalize the fluorescence signal to the cell density (e.g., by measuring the optical density at 600 nm).
-
Luminescence: Measure the light emission from the cell culture using a luminometer.
-
β-galactosidase activity: Perform a standard Miller assay to quantify β-galactosidase activity.
-
-
-
Data analysis and interpretation:
-
A decrease in the reporter signal is indicative of an increase in the intracellular c-di-AMP concentration, and vice versa.
-
The biosensor can be calibrated by using mutant strains with known alterations in c-di-AMP levels (e.g., deletions of DAC or PDE genes) to correlate the reporter output with relative or absolute c-di-AMP concentrations.
-
Visualizations of Signaling Pathways and Experimental Workflows
c-di-AMP Signaling Pathway
Caption: Overview of the c-di-AMP signaling pathway.
Experimental Workflow for Affinity Purification-Mass Spectrometry
Caption: Workflow for identifying c-di-AMP binding proteins.
Logic of a Riboswitch-based Biosensor
Caption: Principle of a c-di-AMP riboswitch biosensor.
Conclusion
The discovery of c-di-AMP has profoundly impacted our understanding of bacterial signaling and physiology. From its serendipitous finding to the elucidation of its complex regulatory networks, the study of c-di-AMP has been a dynamic and rapidly evolving field. The experimental techniques outlined in this guide have been instrumental in these advancements and will continue to be crucial for future discoveries. As research progresses, a deeper understanding of the c-di-AMP signaling pathway will undoubtedly pave the way for the development of novel therapeutic strategies to combat bacterial infections.
References
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